molecular formula C8H9NO3 B1338296 5-Amino-2-methoxybenzoic Acid CAS No. 3403-47-2

5-Amino-2-methoxybenzoic Acid

Cat. No. B1338296
CAS RN: 3403-47-2
M. Wt: 167.16 g/mol
InChI Key: LWWPSEIFAKNPKQ-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzoic acid is a chemical compound that is structurally related to a family of benzoic acid derivatives. These compounds are characterized by the presence of an amino group and a methoxy group attached to a benzene ring. Although the provided papers do not directly discuss 5-amino-2-methoxybenzoic acid, they do provide insights into similar compounds, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves a multi-step process starting from 4-amino-2-hydroxybenzoic acid. The process includes methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product with a total yield of 24.5% . This synthesis route suggests that similar methods could potentially be applied to synthesize 5-amino-2-methoxybenzoic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-amino-2-methoxybenzoic acid has been analyzed using techniques such as X-ray crystallography and molecular modeling. For instance, the X-ray crystal structures of certain benzoate derivatives have been determined, revealing a cis folded conformation of the ethyl chain and a specific orientation of the nitrogen atom's lone pair . These structural analyses provide valuable information about the conformational preferences of these molecules, which could be extrapolated to 5-amino-2-methoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-amino-2-methoxybenzoic acid demonstrate their potential as bioactive molecules. For example, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been found to be potent agonists and antagonists for 5-HT4 receptors, indicating that the chemical structure of these compounds allows them to interact with biological targets . This suggests that 5-amino-2-methoxybenzoic acid could also participate in chemical reactions that lead to significant biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-methoxybenzoic acid can be inferred from related compounds. The presence of functional groups such as amino and methoxy groups can affect properties like solubility, acidity, and reactivity. For instance, the introduction of substituents on the piperidine ring of related compounds has been shown to dramatically change their pharmacological profile . Additionally, the formation of hydrogen-bonded chains and frameworks in structurally related molecules indicates that 5-amino-2-methoxybenzoic acid may also form specific intermolecular interactions .

Scientific Research Applications

Mimicking Peptide β-Strands

5-Amino-2-methoxybenzoic acid has been utilized in the synthesis of an unnatural amino acid designed to mimic the hydrogen-bonding functionality of one edge of a tripeptide β-strand. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, has shown potential in forming β-sheet-like hydrogen-bonded dimers, indicative of its applications in studying protein structures and functions (Nowick et al., 2000).

Synthesis of Pharmaceutical Intermediates

Another notable application of 5-amino-2-methoxybenzoic acid is in the synthesis of pharmaceutical intermediates, such as the production of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride. This process demonstrates the versatility of 5-amino-2-methoxybenzoic acid in synthesizing complex molecules for pharmaceutical purposes (Wang Yu, 2008).

Study of Thermodynamic Properties

The compound has also been studied for its thermodynamic properties, particularly through the measurement of vapor pressures and the derivation of standard molar enthalpies and Gibbs energies of sublimation. This research provides valuable insights into the physical properties of 5-amino-2-methoxybenzoic acid and related compounds (Monte et al., 2010).

Synthesis of 1,3-Oxazepine Compounds

Research into the synthesis of new 1,3-oxazepine derivatives from Schiff bases involving 5-amino-2-methoxybenzoic acid indicates potential applications in creating compounds with antibiotic properties. This exploration into cycloaddition reactions for synthesizing oxazepine rings showcases the chemical's utility in developing new therapeutic agents (Abood, 2010).

Enhancing Neoglycosylation Reactions

5-Amino-2-methoxybenzoic acid and its derivatives have been found to significantly enhance the rate of acid-catalyzed neoglycosylation reactions. This catalytic role highlights its importance in the synthesis of glycopeptide mimics and oligosaccharide analogues, improving the efficiency of these essential reactions in bioorganic and medicinal chemistry (Loskot et al., 2013).

Safety And Hazards

5-Amino-2-methoxybenzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-amino-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWPSEIFAKNPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543534
Record name 5-Amino-2-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxybenzoic Acid

CAS RN

3403-47-2
Record name 5-Amino-2-methoxybenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Amino-o-anisic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-methoxybenzoic acid
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Record name 5-AMINO-2-METHOXYBENZOIC ACID
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Record name 5-AMINO-O-ANISIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 10 g of 5-aminosalicyclic acid, 100 ml of methanol and 5 ml of sulfuric acid are refluxed overnight. The reaction mixture is cooled, basified with sodium carbonate and the methanol is evaporated. The resulting solid is washed with water and dried giving 4.0 g of methyl-5-aminosalicylic acid.
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100 mL
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Synthesis routes and methods II

Procedure details

Cyclobranyl ester of 2-methoxy-5-nitrobenzoic acid (25.0 g, 0.040 mole) prepared according to the procedure of Example 172 was suspended in acetic acid (1 l), and thereto 6N-HCl-dioxane (21 ml) and zinc powder (25.0 g) were added. The mixture was stirred at 30° C. for 2 hours. After the reaction, zinc powder was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3 solution, then dried, concentrated, and the residue was recrystallized from chloroform-ethanol (1:2, v/v), giving cyclobranyl ester of 5-amino-2-methoxybenzoic acid (13.7 g) in a 57.5% yield. m.p. 193°-195° C.
[Compound]
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
V Valenta, J Holubek, E Svátek… - Collection of …, 1990 - cccc.uochb.cas.cz
… Continuing our studies in the orthopramide series12,13, we have now prepared several heterocyclic amides of 5-amino-2-methoxybenzoic acid, their 5-nitro analogues ( as …
Number of citations: 5 cccc.uochb.cas.cz
JH Tsai, AS Waldman, JS Nowick - Bioorganic & medicinal chemistry, 1999 - Elsevier
… composed of a 5-amino-2-methoxybenzoic acid unit linked to … is composed of a 5-amino-2-methoxybenzoic acid unit linked … is composed of a 5-amino-2-methoxybenzoic acid unit linked …
Number of citations: 48 www.sciencedirect.com
JS Nowick, DM Chung, K Maitra, S Maitra… - Journal of the …, 2000 - ACS Publications
… of a 5-amino-2-methoxybenzoic acid hydrazide β-strand … realized that the 5-amino-2-methoxybenzoic acid hydrazide and … , comprises hydrazine, 5-amino-2-methoxybenzoic acid, and …
Number of citations: 178 pubs.acs.org
JS Nowick, M Pairish, IQ Lee, DL Holmes… - Journal of the …, 1997 - ACS Publications
… β-Strand mimic B is readily prepared by the coupling of a 5-amino-2-methoxybenzoic acid … ) might be prepared by combining the 5-amino-2-methoxybenzoic acid unit with two or more 5-…
Number of citations: 112 pubs.acs.org
J Green - The Journal of Organic Chemistry, 1995 - ACS Publications
… The resin-bound Fmoc-5-amino-2-methoxybenzoic acid was then deprotected with 20% piperidine in dimethylacetamide (DMA) and alkylated by reductive amination.15 The resin was …
Number of citations: 87 pubs.acs.org
JL Simonsen, MG Rau - Journal of the Chemical Society, Transactions, 1917 - pubs.rsc.org
RECENTLY, Gibson, Simonsen, and Rau (this vol., p. 69) gave an account of the nitration of 2-acetylamino-3: 4-dimethoxybenzoic acid and 3-acetylaminoveratrole, and since the …
Number of citations: 2 pubs.rsc.org
JS Nowick - Accounts of chemical research, 1999 - ACS Publications
… Molecular modeling and X-ray crystallographic studies suggested thatderivatives of 5-amino-2-methoxybenzoic acid (25) and 5-hydrazino-2-methoxybenzoic acid (26) would be suitable…
Number of citations: 249 pubs.acs.org
JS Nowick, EM Smith, M Pairish - Chemical Society Reviews, 1996 - pubs.rsc.org
… Coupling of a 5-amino-2-methoxybenzoic acid unit and a 5hydrazino-2-methoxybenzamide unit doubled the length of the Pstrand mimic and allowed the generation of artificial …
Number of citations: 128 pubs.rsc.org
JS Nowick - Accounts of chemical research, 2008 - ACS Publications
… (32) The amino acid is composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, hence the name Hao, and mimics the hydrogen-bonding edge of a tripeptide in a β-…
Number of citations: 232 pubs.acs.org
K Ramakrishna, C Sivasankar - The Journal of Organic Chemistry, 2016 - ACS Publications
… Similarly, 3-aminobenzoic acid derivative and 5-amino-2-methoxybenzoic acid underwent the reaction and gave 83% yield in 3 h (8e). Similarly, 2-, 3-, and 4-aminobenzoic acid …
Number of citations: 37 pubs.acs.org

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